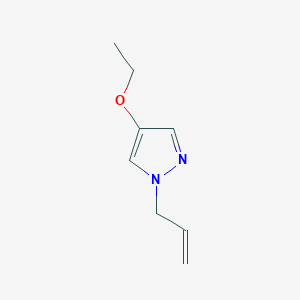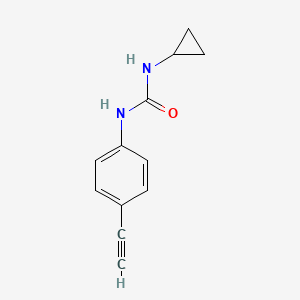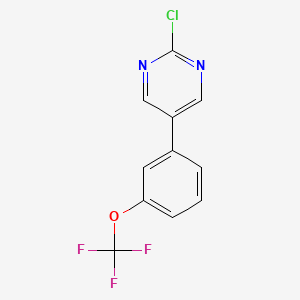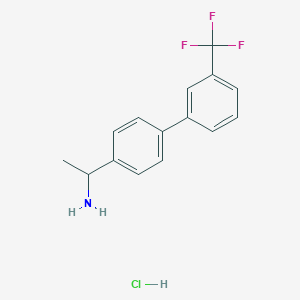![molecular formula C13H12FNO B8159900 4'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8159900.png)
4'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine
Overview
Description
4’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 4’ position, a methoxy group at the 3 position, and an amine group at the 4 position on the biphenyl structure. The biphenyl structure consists of two benzene rings connected by a single bond, which allows for various functionalizations and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .
Another method involves the direct amination of 4’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-ylboronic acid using an amine source under suitable reaction conditions . This method provides a straightforward approach to introduce the amine group onto the biphenyl scaffold.
Industrial Production Methods
Industrial production of 4’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under suitable conditions.
Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH), and the reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
4’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of 4’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine can be compared with other similar compounds, such as:
4’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-ylboronic acid: This compound contains a boronic acid group instead of an amine group, making it useful in different types of coupling reactions.
4-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-yl-methanamine: This compound has a methanamine group at the 3 position, which may result in different biological activities and applications.
The uniqueness of 4’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine lies in its specific functional groups and their positions on the biphenyl scaffold, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-16-13-8-10(4-7-12(13)15)9-2-5-11(14)6-3-9/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDKWOLMTRCHIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-Methoxyethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B8159844.png)
![3-Isopropoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8159849.png)
![3'-Fluoro-3-isopropoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8159862.png)
![3-Isopropoxy-4'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B8159870.png)
![3-Ethoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8159872.png)
![3-Methoxy-3'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B8159880.png)
![3'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8159886.png)
![3-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8159892.png)
![3-Ethoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8159906.png)
![4-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol](/img/structure/B8159919.png)


